molecular formula C24H21N3O3 B11306947 2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11306947
M. Wt: 399.4 g/mol
InChI Key: IYWDZXVXORTDSH-UHFFFAOYSA-N
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Description

2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a naphthalene moiety, a furan ring, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment of the naphthalene moiety: This step involves the reaction of the furan derivative with a naphthalene-based reagent, often under conditions that promote nucleophilic substitution.

    Formation of the oxazole ring: This can be accomplished through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the piperidine ring: This step typically involves the reaction of the oxazole derivative with a piperidine-based reagent, often under conditions that promote nucleophilic substitution.

    Formation of the carbonitrile group: This can be achieved through the reaction of the oxazole derivative with a suitable nitrile reagent, often under conditions that promote nucleophilic substitution.

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to improve yield and purity, as well as the development of efficient purification methods. Common techniques used in industrial production include:

    Continuous flow reactors: These allow for precise control of reaction conditions and can improve the efficiency of the synthesis.

    Automated synthesis platforms: These can streamline the synthesis process and reduce the risk of human error.

    High-performance liquid chromatography (HPLC): This is often used for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This can involve the conversion of the furan ring to a furanone or the oxidation of the piperidine ring to a piperidone.

    Reduction: This can involve the reduction of the oxazole ring to an oxazoline or the reduction of the carbonitrile group to an amine.

    Substitution: This can involve the replacement of one functional group with another, such as the substitution of the naphthalene moiety with a different aromatic group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Typical conditions involve the use of an acidic or basic medium and elevated temperatures.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst. Typical conditions involve the use of an inert atmosphere and low temperatures.

    Substitution: Common reagents include alkyl halides, aryl halides, and sulfonyl chlorides. Typical conditions involve the use of a polar solvent and elevated temperatures.

Major Products

    Oxidation: Major products can include furanones, piperidones, and oxazoles.

    Reduction: Major products can include oxazolines, amines, and reduced aromatic compounds.

    Substitution: Major products can include substituted naphthalenes, furans, and oxazoles.

Scientific Research Applications

2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used as a probe to study biological processes and as a potential therapeutic agent for the treatment of various diseases.

    Medicine: It can be used as a lead compound for the development of new drugs and as a tool for studying the mechanism of action of existing drugs.

    Industry: It can be used as a precursor for the synthesis of materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various proteins and enzymes, modulating their activity and leading to changes in cellular processes. Key molecular targets and pathways include:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the regulation of cellular processes.

    Receptors: The compound can bind to receptors on the cell surface or within the cell, leading to changes in signal transduction pathways and the regulation of gene expression.

    Ion channels: The compound can modulate the activity of ion channels, leading to changes in the flow of ions across the cell membrane and the regulation of cellular excitability.

Comparison with Similar Compounds

2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

    2-{5-[(Phenylmethoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile: This compound has a phenyl group instead of a naphthalene group, which can lead to differences in its chemical and biological properties.

    2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile: This compound has a morpholine ring instead of a piperidine ring, which can lead to differences in its chemical and biological properties.

    2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-thiazole-4-carbonitrile: This compound has a thiazole ring instead of an oxazole ring, which can lead to differences in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H21N3O3/c25-15-21-24(27-12-4-1-5-13-27)30-23(26-21)22-11-10-20(29-22)16-28-19-9-8-17-6-2-3-7-18(17)14-19/h2-3,6-11,14H,1,4-5,12-13,16H2

InChI Key

IYWDZXVXORTDSH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4)C#N

Origin of Product

United States

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